[4-[(Z)-C-methyl-N-[[2-[1-[(4-methylphenyl)methyl]benzimidazol-2-yl]sulfanylacetyl]amino]carbonimidoyl]phenyl] acetate
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Overview
Description
[4-[(Z)-C-methyl-N-[[2-[1-[(4-methylphenyl)methyl]benzimidazol-2-yl]sulfanylacetyl]amino]carbonimidoyl]phenyl] acetate is a complex organic compound featuring a benzimidazole core. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[(Z)-C-methyl-N-[[2-[1-[(4-methylphenyl)methyl]benzimidazol-2-yl]sulfanylacetyl]amino]carbonimidoyl]phenyl] acetate typically involves multiple steps:
Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with formic acid or an equivalent reagent.
Introduction of the Sulfanylacetyl Group: This step involves the reaction of the benzimidazole derivative with a suitable sulfanylacetylating agent under controlled conditions.
Coupling with the Phenyl Acetate Moiety: The final step involves coupling the intermediate with phenyl acetate under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonimidoyl group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
Chemistry
The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used to study the interactions of benzimidazole derivatives with biological targets, such as enzymes and receptors.
Medicine
Medicinally, benzimidazole derivatives are known for their antimicrobial, anticancer, and antiviral activities . This compound could potentially be developed into a therapeutic agent for various diseases.
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of [4-[(Z)-C-methyl-N-[[2-[1-[(4-methylphenyl)methyl]benzimidazol-2-yl]sulfanylacetyl]amino]carbonimidoyl]phenyl] acetate involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, modulating their activity. The sulfanylacetyl group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound, known for its broad range of biological activities.
Methylbenzimidazole: A derivative with enhanced stability and reactivity.
Phenylbenzimidazole: Known for its use in sunscreen formulations due to its UV-absorbing properties.
Uniqueness
What sets [4-[(Z)-C-methyl-N-[[2-[1-[(4-methylphenyl)methyl]benzimidazol-2-yl]sulfanylacetyl]amino]carbonimidoyl]phenyl] acetate apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C27H26N4O3S |
---|---|
Molecular Weight |
486.6 g/mol |
IUPAC Name |
[4-[(E)-C-methyl-N-[[2-[1-[(4-methylphenyl)methyl]benzimidazol-2-yl]sulfanylacetyl]amino]carbonimidoyl]phenyl] acetate |
InChI |
InChI=1S/C27H26N4O3S/c1-18-8-10-21(11-9-18)16-31-25-7-5-4-6-24(25)28-27(31)35-17-26(33)30-29-19(2)22-12-14-23(15-13-22)34-20(3)32/h4-15H,16-17H2,1-3H3,(H,30,33)/b29-19+ |
InChI Key |
DKWKJYIAKRCHSO-VUTHCHCSSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC(=O)N/N=C(\C)/C4=CC=C(C=C4)OC(=O)C |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC(=O)NN=C(C)C4=CC=C(C=C4)OC(=O)C |
Origin of Product |
United States |
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